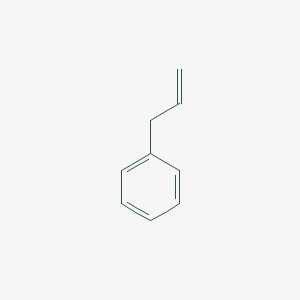

Allylbenzene

Descripción general

Descripción

Allylbenzene, also known as 3-phenylpropene, is an organic compound with the formula C6H5CH2CH=CH2 . It is a colorless liquid and consists of a phenyl group attached to an allyl group . Allylbenzene is primarily used as a precursor in the production of a variety of chemicals .

Synthesis Analysis

Allylbenzene can be synthesized through various methods . One such method involves the use of bis(acetylacetonate)nickel(II) and diethylzinc in 1,2-dimethoxyethane and hexane at 80°C for 48 hours . The reaction conditions are maintained under an inert atmosphere .Molecular Structure Analysis

The molecular formula of Allylbenzene is C9H10 . It has an average mass of 118.176 Da and a monoisotopic mass of 118.078247 Da .Chemical Reactions Analysis

In alkylbenzenes like Allylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions occurring at this carbon atom are said to occur at the benzylic position .Physical And Chemical Properties Analysis

Allylbenzene is a colorless liquid with a density of 0.892 g/mL at 25°C . It has a melting point of -40°C and a boiling point of 156-157°C . It is insoluble in water but soluble in ether, benzene, and chloroform .Aplicaciones Científicas De Investigación

Green Chemistry: Laccase-Catalyzed Oxidation

Allylbenzene derivatives are utilized in green chemistry applications, particularly in laccase-catalyzed oxidation reactions . This process is a sustainable alternative to ozonolysis and other hazardous oxidation methods. It involves the hydroxylation of the propenyl side chain of allylbenzene derivatives, leading to the formation of α,β-unsaturated carbonyl compounds or benzaldehyde derivatives. The reaction’s efficiency is influenced by the substitution patterns on the benzenic ring, which affect the electronic properties of the molecule.

Organic Synthesis: Electrochemical Carbanion Generation

In organic synthesis, allylbenzene is used to generate carbanions electrochemically . This method allows for the isomerizing allylation and allenylation of aldehydes with alkenes and alkynes. The approach is mild and selective, providing access to linear allylation and allenylation products. It’s a significant advancement over traditional methods that require preactivated substrates or strong bases.

Biocatalysis: Enzyme-Catalyzed Reactions

Allylbenzene plays a role in biocatalysis , where enzymes catalyze reactions involving this compound . The enzymatic processes offer specific, selective, and efficient oxidation reactions, using benign terminal oxidants like molecular oxygen or hydrogen peroxide. This application is crucial for developing eco-friendly industrial processes.

Analytical Chemistry: Cyclic Voltammetry

The redox properties of allylbenzene are explored using cyclic voltammetry (CV) experiments in analytical chemistry . These studies help understand the electrochemical behavior of allylbenzene and its derivatives, which is essential for designing new electrochemical sensors and devices.

Material Science: Diene Luminophores Synthesis

Allylbenzene derivatives are used in the synthesis of diene luminophores in material science . These luminophores have potential applications in the development of new optoelectronic materials, such as organic light-emitting diodes (OLEDs).

Pharmaceutical Research: Bioactive Scaffold Development

In pharmaceutical research, the electrochemical generation of carbanions from allylbenzene leads to the creation of bioactive scaffolds . These scaffolds are fundamental structures in drug design and can lead to the development of new therapeutic agents.

Safety And Hazards

Direcciones Futuras

The future outlook of the Allylbenzene market is expected to be positive, with a projected growth rate during the forecasted period . This growth can be attributed to the increasing demand for styrene, a major derivative of allylbenzene, in the production of polystyrene and synthetic rubber . Ongoing research and development activities to explore the potential applications of Allylbenzene in various industries, such as cosmetics and agriculture, are likely to further contribute to the market expansion .

Propiedades

IUPAC Name |

prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLCRVIBGQPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-53-8 | |

| Record name | Benzene, 2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00861855 | |

| Record name | Allylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Aldrich MSDS] | |

| Record name | Allylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.69 [mmHg] | |

| Record name | Allylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Allylbenzene | |

CAS RN |

300-57-2 | |

| Record name | Allylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT7C9MEQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

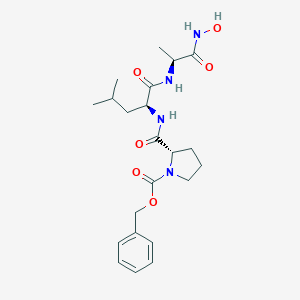

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

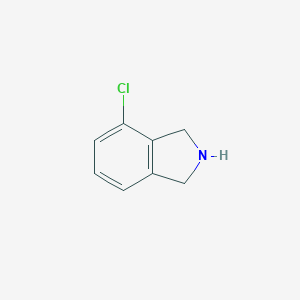

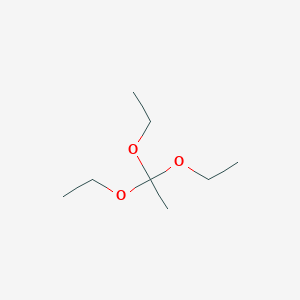

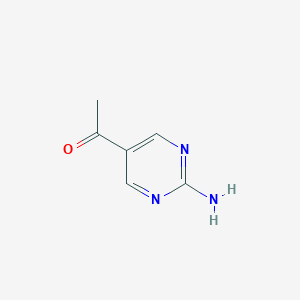

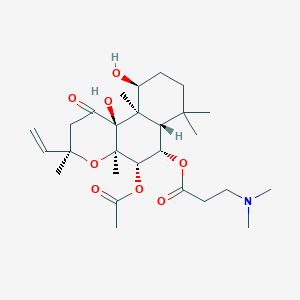

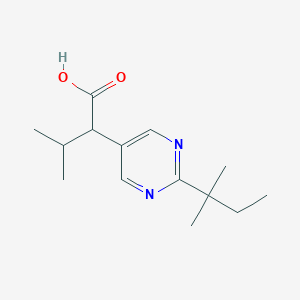

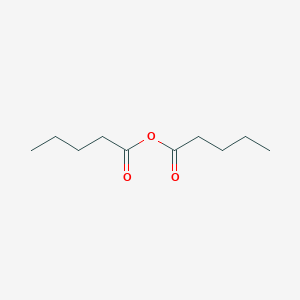

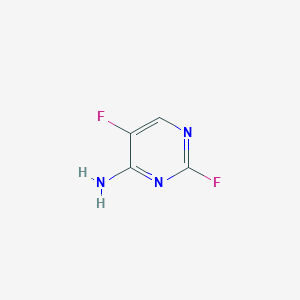

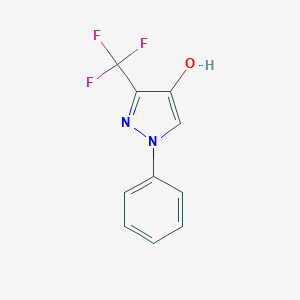

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of allylbenzene?

A1: Allylbenzene has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing allylbenzene?

A2: Allylbenzene can be characterized using various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique reveals structural information based on the magnetic properties of atomic nuclei. [, , , , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

Q3: How does the choice of solvent impact the reactivity of allylbenzene?

A3: The choice of solvent significantly influences allylbenzene's reactivity, particularly in isomerization reactions. For instance, a toluene-methanol mixture proved optimal for isomerization catalyzed by palladium bipyrazole complexes. []

Q4: Can allylbenzene undergo isomerization? What are the typical catalysts and products?

A4: Yes, allylbenzene can isomerize to form β-methylstyrene, primarily the trans isomer. [, , , , ] This reaction can be catalyzed by various species:

- Bases: Strong bases like potassium tert-butoxide in tert-butyl alcohol or lithium tert-butoxide in N,N-dimethylacetamide are effective. []

- Transition Metal Complexes: Palladium(II) chloride, palladium bipyrazoles, and platinum(II) complexes are frequently employed. [, , ]

Q5: How does the structure of the catalyst impact the selectivity of allylbenzene isomerization?

A5: Catalyst structure plays a crucial role in controlling the E/Z selectivity of β-methylstyrene formation. For example, bulky, electron-donating ligands on palladium complexes generally favor the E-isomer. []

Q6: What is the proposed mechanism for the palladium-catalyzed isomerization of allylbenzene?

A6: A widely accepted mechanism involves the following steps:

- β-Hydride Elimination: β-Hydride elimination occurs, regenerating the palladium hydride and yielding the isomerized alkene. [, ]

Q7: What is the role of additives like acids, bases, and halides in the palladium-catalyzed isomerization of allylbenzene?

A7: Additives significantly influence the reaction:

- Halides: The nature of the halide bound to the palladium catalyst can impact both activity and selectivity. []

Q8: Beyond isomerization, what other reactions can allylbenzene participate in using transition metal catalysts?

A8: Allylbenzene exhibits versatility in transition metal-catalyzed reactions, including:

- Hydroheteroarylation: Nickel/AlMe3 systems with N-heterocyclic carbene ligands enable the addition of heteroarenes like pyridine to allylbenzene. []

- C-C Bond Cleavage and Functionalization: Rhodium catalysts facilitate selective cleavage of the allyl C-C bond, enabling reactions like β-acylalkylation with allyl alcohols. [, ]

- Allylic C-H Sulfamidation: Cp*Ir(III) catalysts promote the introduction of sulfamidation at the allylic position, showcasing regioselectivity for the branched product. []

Q9: How has computational chemistry been employed to study allylbenzene and its reactions?

A9: Computational methods, particularly Density Functional Theory (DFT), have proven valuable in understanding:

- Reaction Mechanisms: DFT calculations provide insights into reaction pathways, intermediates, and transition states, aiding in mechanistic elucidation. [, ]

- Structure-Activity Relationships: Quantum chemical calculations, such as AM1, help correlate molecular properties with observed activities, like genotoxicity. []

- Ligand Effects: DFT can assess the influence of different ligands on catalyst activity and selectivity in reactions involving allylbenzene. []

- Hydrogen Tunneling: Computational studies support the involvement of hydrogen tunneling in reactions exhibiting abnormally large kinetic isotope effects. []

Q10: How do structural modifications of allylbenzene affect its biological activity?

A10: Substituents on the aromatic ring and modifications to the allyl group can significantly impact biological activity:

- Genotoxicity: Studies comparing allylbenzene analogs suggest that the stability of the carbonium ion formed during metabolism correlates with genotoxicity. Compounds forming more stable carbonium ions tend to be more genotoxic. []

- 15-Lipoxygenase Inhibition: Introducing isopropoxy and amide substituents to the allylbenzene core yielded potent inhibitors of 15-lipoxygenase. The size and orientation of the amide group significantly influenced inhibitory potency. []

Q11: Is allylbenzene metabolized in biological systems?

A11: Yes, allylbenzene undergoes biotransformation primarily through epoxidation of the allylic double bond, forming allylbenzene 2',3'-oxide. This epoxide can be further metabolized by epoxide hydrolases to form dihydrodiols or conjugated with glutathione. [, ]

Q12: What is the toxicological significance of allylbenzene 2',3'-oxide?

A12: Allylbenzene 2',3'-oxide is a reactive electrophile capable of forming covalent adducts with DNA, primarily with guanine. [] This DNA damage is a potential mechanism contributing to the toxicity and carcinogenicity observed with allylbenzene and related compounds.

Q13: What are the primary detoxification pathways for allylbenzene 2',3'-oxide?

A13: The body employs two main detoxification pathways for allylbenzene 2',3'-oxide:

- Glutathione S-Transferases: These enzymes conjugate the epoxide with glutathione, facilitating its excretion from the body. []

Q14: What analytical methods are commonly used to quantify allylbenzene and its metabolites?

A14: Various analytical techniques are employed, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling identification and quantification of allylbenzene and related compounds in complex mixtures. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC provides another separation technique often coupled with UV or MS detection for analyzing allylbenzene and its derivatives. []

- 32P-Postlabeling Assay: This sensitive method detects DNA adducts formed by reactive metabolites, providing insights into the genotoxic potential of allylbenzene and its analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)

![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)